Calcium naphthalene-2,7-disulphonate
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Overview
Description
Calcium naphthalene-2,7-disulphonate is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at the 2 and 7 positions, with calcium as the counterion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium naphthalene-2,7-disulphonate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with concentrated sulfuric acid, resulting in the formation of naphthalene-2,7-disulfonic acid. This intermediate is then neutralized with calcium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Calcium naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form naphthalene derivatives with fewer sulfonic groups.
Substitution: The sulfonic groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Calcium naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the manufacture of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of calcium naphthalene-2,7-disulphonate involves its interaction with various molecular targets. The sulfonic acid groups play a crucial role in these interactions, facilitating binding with proteins and other biomolecules. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalene-2,7-disulphonate
- Potassium naphthalene-2,7-disulphonate
- Lithium naphthalene-2,7-disulphonate
Uniqueness
Calcium naphthalene-2,7-disulphonate is unique due to the presence of calcium as the counterion, which imparts distinct properties compared to its sodium, potassium, and lithium counterparts. These properties include differences in solubility, reactivity, and biological interactions .
Properties
CAS No. |
94166-69-5 |
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Molecular Formula |
C10H6CaO6S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
calcium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
InChI Key |
GPZTVGCIEPTNIV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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